molecular formula C15H21N3O3S B6703709 N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide

N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide

Cat. No.: B6703709
M. Wt: 323.4 g/mol
InChI Key: TYKNZQBDOIFJGU-UHFFFAOYSA-N
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Description

N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with ethyl and phenyl groups, a methoxypropane moiety, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-4-15-14(17-22(19,20)11-12(2)21-3)10-16-18(15)13-8-6-5-7-9-13/h5-10,12,17H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKNZQBDOIFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)NS(=O)(=O)CC(C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring. For example, ethyl hydrazine reacts with 1-phenyl-1,3-butanedione under acidic conditions to yield 5-ethyl-1-phenylpyrazole.

    Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

    Methoxypropane Substitution: Finally, the sulfonamide is alkylated with 2-methoxypropane-1-ol under basic conditions to introduce the methoxypropane moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites.

    Chemical Biology: It serves as a tool for studying the effects of sulfonamide-containing compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide exerts its effects is likely related to its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors of enzymes, leading to competitive inhibition. The pyrazole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxyethane-1-sulfonamide: Similar structure but with a shorter alkyl chain.

    N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonyl chloride: A sulfonyl chloride derivative used as an intermediate in synthesis.

Uniqueness

N-(5-ethyl-1-phenylpyrazol-4-yl)-2-methoxypropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxypropane moiety differentiates it from other sulfonamide derivatives, potentially leading to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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